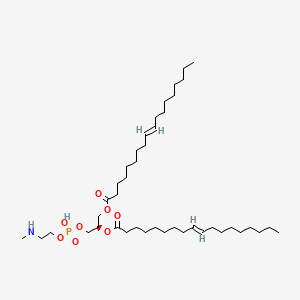

N-Methyl-1,2-dioleoylphosphatidylethanolamine

Overview

Description

Synthesis Analysis

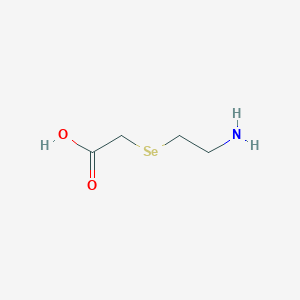

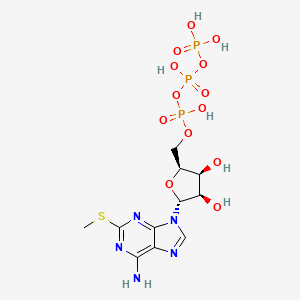

Phosphatidylethanolamines, such as N-Methyl-1,2-dioleoylphosphatidylethanolamine, are synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .Molecular Structure Analysis

The molecular formula of N-Methyl-1,2-dioleoylphosphatidylethanolamine is C41H78NO8P . The average mass is 744.034 Da and the monoisotopic mass is 743.546509 Da .Physical And Chemical Properties Analysis

The density of N-Methyl-1,2-dioleoylphosphatidylethanolamine is approximately 1.0±0.1 g/cm3 . Its boiling point is 759.2±70.0 °C at 760 mmHg . The enthalpy of vaporization is 120.3±6.0 kJ/mol . The flash point is 413.0±35.7 °C .Scientific Research Applications

Gene Therapy

NMDOPE plays a crucial role in gene therapy by forming lipid nanoparticles (LNPs) that can deliver therapeutic nucleic acids into cells. This technology has been instrumental in developing mRNA vaccines against diseases like COVID-19. The flexibility of LNP systems allows for the efficient intracellular delivery of various therapeutic nucleic acids, offering novel treatment options for previously untreatable diseases .

Drug Delivery Systems

The compound forms heterogeneous liposomes with other molecules, such as DOTAP, to create delivery vehicles for therapeutic agents. These liposomes can encapsulate drugs and protect them from degradation, enhancing their delivery to targeted sites within the body .

Mechanism of Action

Target of Action

N-Methyl-1,2-dioleoylphosphatidylethanolamine, also known as [(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is primarily used as a neutral helper lipid in cationic liposomes . It combines with cationic phospholipids to enhance the transfection efficiency of naked siRNA .

Mode of Action

The compound interacts with cationic phospholipids to form liposome nanoparticles (LNPs). These LNPs encapsulate siRNA, protecting it from degradation and facilitating its delivery into cells . The presence of N-Methyl-1,2-dioleoylphosphatidylethanolamine in the LNPs enhances their fusion with cell membranes, promoting the intracellular delivery of siRNA .

Biochemical Pathways

The primary biochemical pathway involved in the action of N-Methyl-1,2-dioleoylphosphatidylethanolamine is the RNA interference (RNAi) pathway. Once the siRNA is delivered into the cell, it guides the RNA-induced silencing complex (RISC) to degrade specific mRNA molecules, thereby inhibiting the expression of target genes .

Pharmacokinetics

The pharmacokinetics of N-Methyl-1,2-dioleoylphosphatidylethanolamine are largely determined by its formulation in LNPs. The LNPs can protect the siRNA from degradation, prolong its circulation time in the bloodstream, and enhance its accumulation in target tissues . .

Result of Action

The result of the action of N-Methyl-1,2-dioleoylphosphatidylethanolamine is the efficient delivery of siRNA into cells, leading to the specific silencing of target genes . This can have various effects at the molecular and cellular levels, depending on the function of the silenced genes.

Action Environment

The action, efficacy, and stability of N-Methyl-1,2-dioleoylphosphatidylethanolamine can be influenced by various environmental factors. For example, the pH and ionic strength of the surrounding medium can affect the stability and fusion capacity of the LNPs . Additionally, biological factors such as the presence of serum proteins can influence the circulation time and biodistribution of the LNPs .

Future Directions

Lipid nanoparticle (LNP) delivery technology, which includes N-Methyl-1,2-dioleoylphosphatidylethanolamine, has been a revolutionary development . It has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections . The flexibility and platform nature of LNP enable efficient intracellular delivery of a variety of therapeutic nucleic acids and provide many novel treatment options for diseases that were previously untreatable .

properties

IUPAC Name |

[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18+,21-19+/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXFOQGBESUDAX-KFVQOHGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1,2-dioleoylphosphatidylethanolamine | |

CAS RN |

96687-23-9 | |

| Record name | N-Methyl-1,2-dioleoylphosphatidylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096687239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Hexanediol, 6-[6-(3-hydroxy-1,5-undecadienyl)-2-pyridinyl]-, [R-[R*,S*-(E,Z)]]-](/img/structure/B1238987.png)

![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)

![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)